N-(1-methyl-4-morpholin-4-yl-1H-indazol-3-yl)-4-(2-thienyl)butanamide -

N-(1-methyl-4-morpholin-4-yl-1H-indazol-3-yl)-4-(2-thienyl)butanamide

Catalog Number: EVT-5742795
CAS Number:
Molecular Formula: C20H24N4O2S
Molecular Weight: 384.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Chloro-2-methyl-4-phenyl-3-[1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]quinoline

Compound Description: This compound features a quinoline ring system, a thiophene ring, and phenyl ring substituents. These are linked to a central 4,5-dihydropyrazole ring. The research primarily focuses on its crystal structure and intermolecular interactions, specifically C—H⋯N hydrogen bonds, C—H⋯π and π–π stacking interactions. []

N-[5-(3,5-Difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide

Compound Description: This compound, along with its various solid forms, is investigated for its use in treating diseases linked to deregulated protein kinase activity. [, , , ] The research focuses on its preparation process and potential therapeutic applications.

(S)-N-(3-(6-Isopropoxypyridin-3-yl)-1H-indazol-5-yl)-1-(2-(4-(4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-3,6-dihydropyridin-1(2H)-yl)-2-oxoethyl)-3-(methylthio)pyrrolidine-3-carboxamide

Compound Description: The research focuses on developing specific granular compositions of this active pharmaceutical ingredient to optimize its formulation and delivery. [, ] The composition includes a specific ratio of the compound's hydrochloride salt (Form 1), amorphous hydrochloride, and amorphous free base.

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

Compound Description: HTL22562 is a highly potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist. Its structure was determined through X-ray crystallography. HTL22562 demonstrates favorable metabolic stability, solubility, and is suitable for multiple administration routes, suggesting potential for rapid systemic exposure and high levels of receptor coverage. Its low lipophilicity and anticipated low clinical efficacious plasma exposure for migraine suggest a reduced potential for hepatotoxicity, leading to its advancement as a clinical candidate for acute migraine treatment. []

N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide

Compound Description: This compound's crystal structure is the primary focus of the research paper. [] It highlights the compound's conformation and its participation in N—H⋯O hydrogen bonds forming inversion dimers within the crystal lattice.

(E)-3-[2-n-Butyl-1-{(4-carboxyphenyl)-methyl}-1H-imidazole-5-yl]-2-(2-thienyl)-methyl-2-propenoic acid methanesulfonate

Compound Description: This compound acts as an antagonist of the angiotensin-II receptor and is proposed for managing arterial hypertension influenced by angiotensin-II. [] It also holds potential for treating congestive cardiac and renal failure, along with glaucoma.

(E)-2-(2-Butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide Analogues

Compound Description: These analogues are synthesized and characterized as part of a study exploring potential pharmaceutical applications. [] They are derived from 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde (BCFI), a significant metabolite and intermediate of Losartan.

(R)-4-(8-Fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide (BMS-694153)

Compound Description: BMS-694153 is a highly potent antagonist of the human CGRP receptor, developed as a potential treatment for migraines. It demonstrates outstanding potency, a favorable predictive toxicology profile, and remarkable aqueous solubility. [] Preclinical studies have shown promising results, with good intranasal bioavailability in rabbits and dose-dependent activity in migraine models.

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides

Compound Description: This class of compounds was synthesized and evaluated for their antifungal activity. Several of these amides demonstrated excellent activity against various phytopathogenic fungi, with N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) showing superior efficacy compared to the commercial fungicide boscalid. []

N-Methyl-2-[3-((E)-2-pyridin-2-yl-vinyl)-1H-indazol-6-ylsulfanyl]-benzamide

Compound Description: This compound, formulated in a pharmaceutical composition with specific excipients and a metal oxide coating, is investigated for its potential therapeutic applications. []

(2R)-N-Hydroxy-2-methyl-2-(methylsulfonyl)-4(6((4(morpholinomethyl)phenyl)ethynyl)-3-oxo-1H-pyrrolo[1,2-c]imidazol-2(3H)yl)butanamide (Compound 17a)

Compound Description: Compound 17a acts as a potent inhibitor of UDP-3-O-((R)-3-hydroxymyristoyl)-N-glucosamine deacetylase (LpxC), an enzyme identified as a promising target for developing novel antibacterial drugs against multidrug-resistant Gram-negative bacteria. []

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) and its 5-(5-Alkynyl-2-thienyl)pyrazole Derivatives

Compound Description: SR141716A is a known cannabinoid-1 receptor antagonist. Replacing its pyrazole 5-aryl substituent with a 2-thienyl moiety linked to an alkynyl unit resulted in a novel series of 5-(5-alkynyl-2-thienyl)pyrazole derivatives. These compounds exhibit potent CB1 receptor antagonism and good CB1/2 selectivity. [] Compound 18, a representative of this series, demonstrated significant weight reduction in a diet-induced obese mouse model.

[Cu(L)(µ-1,3-N3)]n(ClO4)n (1) and [Cu(L)(µ-1,3-NCS)]n(ClO4)n (2)

Compound Description: These are one-dimensional copper(II) coordination polymers synthesized using (1-methyl-1H-imidazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]methanimine (L), a morpholine-based tridentate Schiff base ligand. Compound 1 is bridged by µ-1,3-azido ligands, exhibiting ferromagnetic intrachain exchange interaction, while Compound 2 is bridged by µ-1,3-thiocyanate ligands, showing antiferromagnetic intrachain exchange interaction. []

Phosphorescent Tris-cyclometalated Pt(IV) Complexes with Mesoionic N-Heterocyclic Carbene and 2-Arylpyridine Ligands

Compound Description: These are a series of novel platinum(IV) complexes featuring cyclometalated aryl-NHC ligands, particularly 4-butyl-3-methyl-1-phenyl-1H-1,2,3-triazol-5-ylidene (trz). [] The complexes exhibit photostability and long-lived phosphorescence, with potential applications in various fields due to their tunable emission properties.

(R)-4-((R)-1-((6-(1-(tert-Butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416) and (R)-4-((R)-1-((6-(1-(tert-Butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561)

Compound Description: BI 894416 and BI 1342561 are potent and selective spleen tyrosine kinase (SYK) inhibitors, specifically designed for treating severe asthma. [] The primary structural difference between them lies in the presence of a 2-methyl-2H-pyrazolo[4,3-c]pyridine moiety in BI 894416 and a 2,3-dimethyl-2H-indazole moiety in BI 1342561.

5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates

Compound Description: These compounds were designed and synthesized as potential inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). [] While they exhibited moderate inhibitory activity against PfDHODH, their structural similarity to known inhibitors suggests the potential for further optimization to improve potency and selectivity.

1,5-Dimethyl-4-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-2-phenyl-1H-pyrazol-3(2H)-one

Compound Description: This compound was synthesized and its crystal structure was determined by X-ray diffraction. [] The research focused on understanding its structural features and conformation, particularly the intramolecular interactions and the thienyl-ring flip disorder observed in the crystal lattice.

Methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-3-phenylpropionate

Compound Description: This compound, structurally similar to compound 17, was synthesized and its crystal structure was determined. The research aimed to understand its structural characteristics, focusing on intramolecular interactions and the presence of thienyl-ring flip disorder. []

Amide Derivatives of 5-amino-4-hydroxy-8-(1H-indol-5-yl)octan 2,7-substituted as Renin Inhibitors

Compound Description: These derivatives were synthesized and evaluated for their potential as renin inhibitors for treating hypertension. [] The research explored various substitutions on the core structure to optimize their activity and pharmacokinetic properties.

(2S)-2-Hydroxy-3-methyl-N-[(2S)-1-{[(1S)-3-methyl-2-oxo-2,3,4,5-tetrahydro-1H-3-benzazepin-1-yl]amino}-1-oxopropan-2-yl]butanamide (LY450139, Semagacestat) and (2R)-2-[[(4-Chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxazol-3-yl)phenyl]methyl]amino-5,5,5-trifluoropentanamide (BMS-708163)

Compound Description: LY450139 and BMS-708163 are γ-secretase inhibitors (GSIs), investigated for their effects on cognitive function in both amyloid precursor protein-transgenic (Tg2576) and non-transgenic mice. [] While they initially showed promise in ameliorating memory deficits in Tg2576 mice, subchronic dosing led to impaired cognition in both Tg2576 and wild-type mice.

{(2S,4R)-1-[(4R)-1,1,1-Trifluoro-7-methyloctan-4-yl]-2-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic Acid (GSM-2)

Compound Description: GSM-2 is a second-generation γ-secretase modulator (GSM) that effectively reduces Aβ42 levels without increasing β-CTF levels. Studies have demonstrated its potential in ameliorating memory deficits in Tg2576 mice without affecting normal cognition in wild-type mice, suggesting a potential therapeutic avenue for Alzheimer's disease. []

(S)-N-Hydroxy-4-(3-methyl-2-phenylbutanamido)benzamide (Compound 15), N-(4-Aminophenyl)heptanamide (16), N-[4-(Heptanoylamino)phenyl]heptanamide (17), and 4-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-hydroxyethyl)butanamide (18)

Compound Description: These compounds were identified through virtual screening as potential histone deacetylase (HDAC) inhibitors and latency-reversal agents (LRAs) for HIV. [] Subsequent in vitro studies demonstrated their ability to inhibit HDAC activity and/or reverse HIV latency.

N-(5-(4-(5-(((2R,6S)-2,6-Dimethylmorpholino)methyl)oxazol-2-yl)-1H-indazol-6-yl)-2-methoxypyridin-3-yl)methanesulfonamide (GSK2292767A)

Compound Description: GSK2292767A is a novel, low-solubility, inhaled phosphoinositide 3-kinase delta (PI3Kδ) inhibitor designed as a potential alternative to the highly soluble nemiralisib for treating respiratory diseases. []

(R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (Compound 1)

Compound Description: Compound 1 is a potent CGRP receptor antagonist developed for treating migraines. [] A convergent, stereoselective, and cost-effective synthesis was developed and scaled up to multikilogram production, highlighting the feasibility of large-scale manufacturing for this promising drug candidate.

6-Methyl-2-oxo-N-(4-(piperidin-1-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide Derivatives

Compound Description: These derivatives were synthesized using a Biginelli dihydropyrimidine synthesis approach and screened for their antimicrobial, antifungal, and antimalarial activities. []

Pictilisib (GDC-0941) and GNE-317

Compound Description: Pictilisib (GDC-0941) and GNE-317 are phosphatidylinositol 3-kinase (PI3K) inhibitors investigated for their distribution within glioblastoma models. [] The study revealed contrasting distribution patterns, with pictilisib accumulating in contrast-enhancing U87 tumors but not in nonenhancing GS2 tumors, while GNE-317 exhibited uniform brain distribution in both models.

1,2-Bis[2-methyl-5-(1-methyl-1H-imidazol-2-yl)-3-thienyl]-cyclopentene (L2(H)) and its Diplatinum(II) Complex

Compound Description: L2(H) is a novel 1,2-dithienylethene-based ligand containing N-methylimidazole units that coordinate with platinum(II) to form a bimetallic complex. This complex displays promising anticancer activity against various cancer cell lines. []

3-Phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones and their Derivatives

Compound Description: This series of compounds and their derivatives, including thiones, methylsulfanyl derivatives, and morpholine-substituted analogs, were synthesized and their chemical reactivity was investigated. []

Ethyl 4-(1-Benzyl-1H-indazol-3-yl)benzoate (YD-3) and its Derivatives

Compound Description: YD-3 was identified as a selective non-peptide protease-activated receptor 4 (PAR4) antagonist. [] Researchers synthesized two series of YD-3 derivatives with N1- and N2-substituted arylmethyl groups on the indazole ring to explore their structure-activity relationships (SAR) and identify compounds with improved anti-PAR4 activity.

3-(Substituted Amino)-1H-indole-2-carboxylic Acid Esters and 3-(Substituted Amino)benzo[b]thiophene-2-carboxylic Acid Esters

Compound Description: This research focuses on utilizing these ester derivatives as inhibitors of interleukin-4 gene expression. [] The study explores various substitutions on the indole and benzothiophene rings to identify potent and selective inhibitors for treating allergic and inflammatory conditions.

Properties

Product Name

N-(1-methyl-4-morpholin-4-yl-1H-indazol-3-yl)-4-(2-thienyl)butanamide

IUPAC Name

N-(1-methyl-4-morpholin-4-ylindazol-3-yl)-4-thiophen-2-ylbutanamide

Molecular Formula

C20H24N4O2S

Molecular Weight

384.5 g/mol

InChI

InChI=1S/C20H24N4O2S/c1-23-16-7-3-8-17(24-10-12-26-13-11-24)19(16)20(22-23)21-18(25)9-2-5-15-6-4-14-27-15/h3-4,6-8,14H,2,5,9-13H2,1H3,(H,21,22,25)

InChI Key

MFMRYRRWQXIJPX-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=CC=C2)N3CCOCC3)C(=N1)NC(=O)CCCC4=CC=CS4

Canonical SMILES

CN1C2=C(C(=CC=C2)N3CCOCC3)C(=N1)NC(=O)CCCC4=CC=CS4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.